
ZM-447439
Vue d'ensemble
Description
ZM 447439 est un inhibiteur puissant et sélectif des kinases Aurora, qui constituent une famille de kinases sérine/thréonine essentielles à la ségrégation chromosomique précise lors de la division cellulaire . Ce composé a montré un potentiel significatif dans les applications thérapeutiques, en particulier dans le traitement de divers cancers .
Méthodes De Préparation
ZM 447439 est synthétisé par un processus en plusieurs étapes impliquant les étapes clés suivantes :
Formation du noyau quinazoline : La synthèse commence par la formation de la structure du noyau quinazoline.
Réactions de substitution : Diverses réactions de substitution sont effectuées pour introduire les groupes méthoxy, morpholinylpropoxy et benzamide à des positions spécifiques sur le cycle quinazoline.
Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation et la chromatographie pour atteindre une pureté élevée.
Les méthodes de production industrielle de ZM 447439 impliquent généralement une synthèse à grande échelle utilisant des conditions réactionnelles similaires, mais optimisées pour des rendements et une efficacité plus élevés .
Analyse Des Réactions Chimiques
In Vitro Studies
Research has demonstrated that ZM-447439 induces significant antiproliferative effects across various cancer cell lines, including:
Cell Line | IC₅₀ (µM) |
---|---|
BON | 3.0 |
QGP-1 | 0.9 |
MIP-101 | 3.0 |
In these studies, this compound was found to inhibit cell growth in a time- and dose-dependent manner .
Effects on Cell Cycle
The compound alters the distribution of cells within the cell cycle phases:
-
A decrease in the percentage of cells with a 2N DNA content.
-
An increase in cells with >4N DNA content, indicating a block in mitosis .
Impact on Chromosomal Dynamics
This compound has been shown to interfere with chromosomal condensation and spindle checkpoint integrity:
-
Premature chromosome decondensation occurs during mid-mitosis when treated with this compound.
-
The drug prevents proper spindle formation while allowing some microtubule assembly at centrosomes .
-
Research Findings on Efficacy
Studies have confirmed that this compound can enhance the effects of other chemotherapeutic agents when used in combination therapies:
-
It effectively increases apoptosis rates when combined with agents like doxorubicin or gemcitabine.
This synergistic effect highlights its potential as a valuable tool in cancer treatment regimens .
This compound represents a significant advancement in the field of cancer therapeutics due to its targeted action against Aurora kinases. Its ability to disrupt mitotic processes presents promising avenues for research and clinical applications, particularly in enhancing the efficacy of existing treatments.
-
References
The information presented draws from diverse sources including peer-reviewed journals and reputable scientific databases, ensuring a comprehensive understanding of this compound's chemical reactions and biological implications .
Applications De Recherche Scientifique
ZM 447439 possède une large gamme d'applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme composé outil pour étudier le rôle des kinases Aurora dans la division cellulaire et la ségrégation chromosomique.
Biologie : Le composé est utilisé pour étudier les mécanismes moléculaires de la régulation du cycle cellulaire et de l'apoptose.
Médecine : ZM 447439 s'est avéré prometteur dans les études précliniques en tant qu'agent thérapeutique potentiel pour le traitement de divers cancers, notamment les tumeurs neuroendocrines et le carcinome hépatocellulaire.
Industrie : Le composé est utilisé dans le développement de nouvelles thérapies anticancéreuses et comme étalon de référence dans la recherche pharmaceutique.
Mécanisme d'action
ZM 447439 exerce ses effets en inhibant l'activité des kinases Aurora, en particulier Aurora A et Aurora B . Ces kinases jouent un rôle crucial dans la régulation de la mitose, y compris l'alignement des chromosomes, la ségrégation et la cytokinèse . En inhibant les kinases Aurora, ZM 447439 perturbe le processus mitotique, ce qui conduit à l'arrêt du cycle cellulaire et à l'apoptose des cellules cancéreuses . Les cibles moléculaires et les voies impliquées comprennent la phosphorylation de l'histone H3 et l'activation des caspases .
Mécanisme D'action
ZM 447439 exerts its effects by inhibiting the activity of aurora kinases, particularly aurora A and aurora B . These kinases play a crucial role in the regulation of mitosis, including chromosome alignment, segregation, and cytokinesis . By inhibiting aurora kinases, ZM 447439 disrupts the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the phosphorylation of histone H3 and the activation of caspases .
Comparaison Avec Des Composés Similaires
ZM 447439 est unique par sa grande sélectivité pour les kinases Aurora par rapport aux autres protéines kinases . Des composés similaires comprennent :
Alisertib : Un autre inhibiteur de la kinase Aurora avec une structure chimique différente.
Barasertib : Un inhibiteur sélectif de la kinase Aurora B.
Tozasertib : Un inhibiteur des kinases Aurora avec une sélectivité plus large pour les kinases.
Comparé à ces composés, ZM 447439 a montré une sélectivité plus élevée pour les kinases Aurora A et Aurora B, ce qui en fait un outil précieux pour étudier les rôles spécifiques de ces kinases dans la division cellulaire et le cancer .
Activité Biologique
ZM-447439 is a selective ATP-competitive inhibitor primarily targeting Aurora B kinase, which plays a crucial role in cell division and mitotic processes. This compound has garnered significant attention in cancer research due to its ability to induce apoptosis in tumor cells while sparing non-dividing cells. Below, we explore the biological activity of this compound, including its mechanism of action, effects on various cancer cell lines, and relevant case studies.
This compound selectively inhibits Aurora B kinase with an IC50 value of approximately 50 nM, while it shows less potency against Aurora C and A kinases (IC50 values of 250 nM and 1000 nM, respectively) . The inhibition of Aurora B disrupts the spindle assembly checkpoint, leading to improper chromosome segregation during mitosis. This results in the formation of multipolar spindles and ultimately induces apoptosis in cancer cells .
Inhibition of Cell Division
Research indicates that this compound effectively inhibits cell division by interfering with critical mitotic processes:
- Histone H3 Phosphorylation : ZM treatment leads to reduced phosphorylation of histone H3 at Ser10, a marker for mitotic progression .
- Chromosome Segregation : The compound causes misalignment and disorganization of chromosomes during mitosis, compromising the spindle integrity checkpoint .
- Apoptosis Induction : Following treatment with this compound, cancer cells exhibit signs of apoptosis, including cleavage of PARP and activation of caspases .
1. Hep2 Carcinoma Cells
In a study involving Hep2 carcinoma cells, this compound was shown to induce apoptosis and disrupt preformed tumor-like structures in three-dimensional cultures. The treatment resulted in significant cell death characterized by DNA fragmentation and increased levels of cleaved caspase-3 .
2. Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs)
A study evaluated the effects of this compound on GEP-NET cell lines (BON, QGP-1, MIP-101). The results demonstrated:
- Antiproliferative Effects : ZM inhibited proliferation in a dose-dependent manner with IC50 values ranging from nanomolar to micromolar concentrations.
- Cell Cycle Arrest : Treatment led to G0/G1 phase arrest and blocked G2/M transition.
- Combination Therapy : ZM enhanced the antiproliferative effects when combined with other chemotherapeutic agents like streptozocin and cisplatin .
Summary Table of Biological Activity
Q & A
Basic Research Questions
Q. What are the recommended concentrations and experimental conditions for ZM-447439 in in vitro cancer studies?
- Methodological Answer :
- In breast cancer models, 0.5 µM this compound combined with 100 nM tamoxifen significantly reduces AURKA/B mRNA levels, as validated via qPCR and viability assays .
- For cervical cancer (SiHa cells) and gastrointestinal neuroendocrine tumors, concentrations ranging from 1–10 µM are effective in inducing apoptosis and suppressing proliferation .
- Key Validation: Include dose-response curves and use 3D cell culture models to mimic tumor microenvironments, as demonstrated in Hep2 cancer studies .
Q. How is Aurora kinase inhibition by this compound experimentally validated?
- Methodological Answer :
- Measure phosphorylation of histone H3 at Ser10 (H3S10ph), a direct substrate of Aurora B kinase. This compound reduces H3S10ph levels in a dose-dependent manner, confirmed via Western blot or immunofluorescence .
- Combine with kinase activity assays (e.g., ADP-Glo™) to quantify Aurora A/B inhibition in cell lysates .
Q. What assays are critical for evaluating this compound's efficacy in reversing tamoxifen resistance?
- Methodological Answer :
- Use gene expression profiling (RNA-seq or microarrays) to monitor tamoxifen resistance markers (e.g., AURKA, AURKB, ERα) pre- and post-treatment .
- Perform clonogenic survival assays and apoptosis markers (e.g., Annexin V/PI staining) to quantify cell death in tamoxifen-resistant breast cancer lines (e.g., MCF-7/TAMR) .
Advanced Research Questions
Q. How can researchers systematically analyze synergistic interactions between this compound and other therapeutics?
- Methodological Answer :
- Use CompuSyn v1.0 or similar software to calculate Combination Index (CI) values. A CI < 0.1 indicates strong synergy, as shown in this compound/tamoxifen co-treatment studies .
- Validate synergy via isobologram analysis and dose-reduction indices to optimize therapeutic ratios .
Q. What mechanisms beyond Aurora kinase inhibition contribute to this compound's anti-proliferative effects?
- Methodological Answer :
- Investigate off-target effects using kinome-wide profiling (e.g., KinomeScan) to identify interactions with other kinases (e.g., FLT3, VEGFR2) .
- Assess mitochondrial apoptosis pathways via cytochrome c release and caspase-3/7 activation assays, as this compound triggers intrinsic apoptosis in 3D-cultured Hep2 cells .
Q. How should contradictory efficacy data for this compound across cancer models be addressed?
- Methodological Answer :
- Perform comparative genomic analysis (e.g., CRISPR screens) to identify genetic dependencies (e.g., TP53 status, AURKA amplification) that influence drug response .
- Standardize culture conditions: Hypoxia (1% O₂) or serum-starved media may alter Aurora kinase activity and drug sensitivity .
Q. Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing this compound's impact on cell cycle arrest?
- Methodological Answer :
- Use flow cytometry (PI staining) to quantify G2/M arrest. Pair with EdU incorporation assays to distinguish mitotic arrest from S-phase effects .
- Apply ANOVA with post-hoc Tukey tests to compare arrest rates across treatment groups (e.g., this compound vs. control) .
Q. How can transcriptomic data be leveraged to identify this compound-responsive pathways?
- Methodological Answer :
- Conduct pathway enrichment analysis (e.g., Reactome, WikiPathways) on differentially expressed genes. Aurora kinase signaling, DNA damage response, and apoptosis pathways are commonly enriched .
- Cross-reference with DrugBank or LINCS L1000 data to identify co-targeted pathways (e.g., mTOR, MAPK) .
Q. Experimental Design Tables
Table 1. Key Parameters for this compound in Preclinical Studies
Cancer Type | Concentration Range | Assay Readouts | Synergy Partners |
---|---|---|---|
Breast Cancer | 0.5–2 µM | AURKA/B mRNA, CI values | Tamoxifen (100 nM) |
Cervical Cancer | 1–10 µM | H3S10ph, Caspase-3 activity | Cisplatin (5–10 µM) |
Neuroendocrine Tumors | 5–10 µM | 3D Spheroid volume, Annexin V | N/A (monotherapy) |
Table 2. Resources for Pathway Analysis
Tool/Platform | Application | Reference |
---|---|---|
Reactome | Aurora kinase signaling visualization | Croft et al., 2011 |
WikiPathways | Cross-species pathway mapping | Slenter et al., 2017 |
LINCS L1000 | Drug perturbation signatures |
Q. Key Considerations for Reproducibility
Propriétés
IUPAC Name |
N-[4-[[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O4/c1-36-26-18-24-25(19-27(26)38-15-5-12-34-13-16-37-17-14-34)30-20-31-28(24)32-22-8-10-23(11-9-22)33-29(35)21-6-3-2-4-7-21/h2-4,6-11,18-20H,5,12-17H2,1H3,(H,33,35)(H,30,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNYUTNQZVRGMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OCCCN5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186833 | |
Record name | ZM-447439 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331771-20-1 | |
Record name | N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331771-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ZM-447439 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331771201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZM-447439 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZM-447439 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSN3P9776R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.